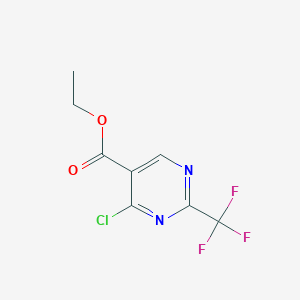

Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

Beschreibung

Nomenclature and Structural Characterization

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is officially designated as ethyl 4-chloro-2-(trifluoromethyl)-5-pyrimidinecarboxylate, reflecting the priority given to the pyrimidine ring system as the parent structure. Alternative nomenclature systems recognize this molecule as 4-chloro-5-(ethoxycarbonyl)-2-(trifluoromethyl)pyrimidine or 5-pyrimidinecarboxylic acid, 4-chloro-2-(trifluoromethyl)-, ethyl ester. The systematic naming clearly delineates the substitution pattern around the six-membered heterocyclic ring containing nitrogen atoms at positions 1 and 3.

The molecular structure exhibits a planar pyrimidine ring system with the molecular formula C₈H₆ClF₃N₂O₂ and a molecular weight of 254.59 grams per mole. The compound's structural integrity is confirmed through multiple analytical techniques, with the Simplified Molecular Input Line Entry System representation recorded as CCOC(=O)C1=CN=C(N=C1Cl)C(F)(F)F. The International Chemical Identifier key DSULCDCBENGHAX-UHFFFAOYSA-N provides a unique digital fingerprint for database identification and computational chemistry applications.

Physical characterization reveals this compound as a white to pale yellow crystalline solid or crystalline powder at room temperature. The compound demonstrates a melting point range of 36-42 degrees Celsius and exhibits a boiling point of 95 degrees Celsius at 0.3 millimeters of mercury pressure. The density is reported as 1.45 grams per milliliter, indicating a relatively compact molecular packing arrangement. Storage requirements specify maintenance under inert atmosphere conditions at temperatures between 2-8 degrees Celsius to preserve chemical stability.

Historical Development in Heterocyclic Chemistry

The historical development of pyrimidine chemistry traces its origins to the late nineteenth century when systematic investigations of heterocyclic compounds began in earnest. The term "pyrimidine" was first coined by Pinner in 1885, derived from a combination of "pyridine" and "amidine" to reflect the structural relationship between these nitrogen-containing aromatic systems. The foundational understanding of pyrimidine chemistry emerged from early work by Grimaux in 1879, who reported the first laboratory synthesis of a pyrimidine derivative through the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride.

The systematic study of pyrimidines gained momentum in 1884 with Pinner's innovative approach of synthesizing derivatives through condensation reactions between ethyl acetoacetate and amidines. This methodology established fundamental principles for pyrimidine construction that continue to influence contemporary synthetic strategies. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900 through a multi-step process involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The recognition of pyrimidines as essential components of nucleic acids revolutionized understanding of their biological significance. Research revealed that three nucleobases in deoxyribonucleic acid and ribonucleic acid systems—cytosine, thymine, and uracil—are pyrimidine derivatives, establishing the fundamental importance of this heterocyclic system in life processes. The biosynthetic pathway for pyrimidine nucleotides involves six distinct enzymatic steps, beginning with carbamoyl phosphate synthetase and culminating in the formation of uridine-5'-monophosphate.

The introduction of fluorinated substituents into pyrimidine frameworks represents a more recent development in heterocyclic chemistry, driven by the pharmaceutical industry's recognition of fluorine's unique properties. Trifluoromethyl groups enhance metabolic stability by resisting cytochrome-mediated oxidation while simultaneously modulating lipophilicity and binding affinity in biological targets. The specific compound this compound exemplifies this modern approach to heterocyclic design, combining classical pyrimidine chemistry with contemporary fluorine chemistry principles.

Positional Isomerism and Electronic Effects in Pyrimidine Systems

The electronic structure of pyrimidine systems demonstrates remarkable sensitivity to substitution patterns, with each position on the six-membered ring exhibiting distinct reactivity profiles. The nitrogen atoms at positions 1 and 3 create an electron-deficient aromatic system that strongly influences the behavior of substituents attached to carbon centers. In this compound, the strategic placement of electron-withdrawing groups creates a highly polarized electronic environment that governs both chemical reactivity and spectroscopic properties.

The trifluoromethyl group at position 2 exerts profound electronic effects throughout the pyrimidine ring system. According to Hammett sigma constant analysis, the trifluoromethyl substituent demonstrates significant electron-withdrawing character with meta and para sigma values of 0.43 and 0.54, respectively. This strong inductive effect depletes electron density from the heterocyclic ring, particularly affecting positions 4 and 6 where resonance stabilization can occur. The positioning adjacent to nitrogen atom N-1 maximizes the electronic impact through both inductive and field effects.

The chlorine substituent at position 4 provides an additional electron-withdrawing influence while simultaneously serving as a reactive site for nucleophilic substitution reactions. Chlorine exhibits Hammett sigma constants of 0.37 (meta) and 0.23 (para), indicating moderate electron-withdrawing properties that complement the trifluoromethyl group's electronic effects. The chlorine atom's lone pairs can participate in resonance interactions with the pyrimidine pi-system, creating a balance between electron-withdrawing inductive effects and electron-donating resonance contributions.

The ethyl ester functionality at position 5 introduces both steric and electronic considerations into the molecular framework. The carbonyl group provides additional electron-withdrawing character through its polarized carbon-oxygen double bond, while the ethyl group contributes modest steric bulk that can influence molecular conformation and intermolecular interactions. The ester functionality enables synthetic transformations including hydrolysis to the corresponding carboxylic acid or reduction to alcohol derivatives.

Spectroscopic investigations reveal that substitution patterns significantly influence electronic transitions within pyrimidine systems. The absorption and fluorescence characteristics demonstrate systematic shifts based on the nature and position of substituents, with electron-withdrawing groups generally producing hypsochromic (blue) shifts in electronic spectra. Solvent effects further modulate these transitions, with polar solvents stabilizing excited states through dipole-dipole interactions and hydrogen bonding mechanisms.

| Position | Substituent | Hammett σ (meta) | Hammett σ (para) | Electronic Effect |

|---|---|---|---|---|

| 2 | Trifluoromethyl | 0.43 | 0.54 | Strong electron-withdrawing |

| 4 | Chlorine | 0.37 | 0.23 | Moderate electron-withdrawing |

| 5 | Ethyl ester | 0.37* | 0.45* | Electron-withdrawing (carbonyl) |

*Values for carboxylic ester functionality

The cumulative electronic effects of multiple electron-withdrawing substituents create a highly electrophilic pyrimidine ring system that readily undergoes nucleophilic substitution reactions. The chlorine atom at position 4 represents the most reactive site for such transformations, enabling the synthesis of diverse pyrimidine derivatives through systematic substitution chemistry. The electron-deficient nature of the ring system also enhances stability toward oxidative conditions while promoting reactivity with electron-rich nucleophiles.

Eigenschaften

IUPAC Name |

ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3N2O2/c1-2-16-6(15)4-3-13-7(8(10,11)12)14-5(4)9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSULCDCBENGHAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371885 | |

| Record name | Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720-01-4 | |

| Record name | Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The predominant synthetic approach involves the esterification of 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid or its derivatives using ethyl chloroformate or similar ethylating agents. The key steps and conditions are as follows:

- Starting Materials: 4-chloro-2-(trifluoromethyl)pyrimidine or its carboxylic acid derivatives.

- Esterification Reaction: Reaction with ethyl chloroformate to form the ethyl ester at the 5-position.

- Base Catalysis: A base such as triethylamine is employed to neutralize hydrochloric acid generated during the reaction and to facilitate ester bond formation.

- Solvent and Temperature: The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or ethanol, at controlled temperatures ranging from 60°C to 80°C to optimize yield and minimize side reactions.

- Purification: Post-reaction purification involves recrystallization or chromatographic techniques to achieve high purity suitable for research or industrial applications.

This method ensures selective esterification without affecting the chloro and trifluoromethyl groups, which are sensitive to harsh conditions.

Industrial Scale Production

Industrial synthesis largely mirrors the laboratory-scale procedure but incorporates process optimization for yield, cost-efficiency, and purity:

- Scale-Up Considerations: Reaction vessels with precise temperature control and efficient mixing to maintain uniform reaction conditions.

- Purification Enhancements: Multiple recrystallization steps or column chromatography are employed to remove impurities and by-products.

- Yield Optimization: Stoichiometric ratios of reagents and reaction times are finely tuned to maximize conversion and minimize side reactions such as over-alkylation or hydrolysis.

- Safety Measures: Given the compound’s irritant properties, industrial processes include containment and ventilation systems to protect workers and the environment.

Alternative Synthetic Strategies

Research literature and patent disclosures suggest alternative routes that may involve:

- Nucleophilic Substitution: Starting from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, trifluoromethylation can be achieved using trifluoromethylating agents such as (CF₃)₂Hg under reflux in polar aprotic solvents.

- Direct Trifluoromethylation: Introduction of the trifluoromethyl group via electrophilic or nucleophilic trifluoromethylation reagents, although these methods require careful control to avoid side reactions.

- One-Pot Synthesis: Combining multiple steps into a single reaction vessel to improve efficiency, though this approach is less common and requires further optimization.

Reaction Parameters Impacting Yield and Purity

| Parameter | Optimal Condition | Effect on Outcome |

|---|---|---|

| Temperature | 60–80°C | Higher temps increase rate but risk side reactions |

| Solvent | DMF, Ethanol | Polar aprotic solvents favor esterification |

| Base | Triethylamine | Neutralizes HCl, promotes ester bond formation |

| Stoichiometry | Slight excess of ethyl chloroformate | Improves conversion without excess waste |

| Reaction Time | 2–6 hours | Longer times improve yield but may cause degradation |

| Purification Method | Recrystallization or chromatography | Ensures high purity for downstream applications |

Analytical Characterization Supporting Preparation

To confirm successful synthesis and purity, the following analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H, ^13C, and ^19F NMR confirm the presence and position of the ethyl ester, chloro, and trifluoromethyl groups.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (254.59 g/mol) and molecular formula.

- X-ray Crystallography: Provides definitive structural confirmation of the pyrimidine core and substituents.

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>98% purity is typical for research-grade material).

Summary Table of Preparation Methods

| Method Type | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Esterification with Ethyl Chloroformate | 4-chloro-2-(trifluoromethyl)pyrimidine, ethyl chloroformate, triethylamine | 60–80°C, DMF or ethanol, 2–6 h | High selectivity, well-established | Requires careful control of moisture and base |

| Nucleophilic Trifluoromethylation | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, (CF₃)₂Hg | Reflux in polar aprotic solvent | Direct trifluoromethyl introduction | Toxic reagents, complex handling |

| One-Pot Multi-Step Synthesis | Combination of above reagents | Optimized multi-step conditions | Potential efficiency gain | Needs further development |

Research Findings and Optimization Insights

- Controlled temperature and solvent choice are critical to prevent hydrolysis of the ester or displacement of the chloro substituent.

- Triethylamine is preferred over stronger bases to avoid unwanted side reactions.

- Stoichiometric balance of reagents minimizes waste and by-product formation.

- Purification methods such as recrystallization from ethanol or chromatographic separation ensure removal of unreacted starting materials and side products.

- Modifications to the trifluoromethyl group or chloro substituent can be performed post-synthesis to tailor biological activity, but such transformations require the initial compound to be of high purity and well-characterized.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 4-position can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent like ethanol.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Nucleophilic Substitution: Substituted pyrimidine derivatives.

Hydrolysis: 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Oxidation and Reduction: Corresponding oxidized or reduced pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structural features enable it to participate in various chemical reactions, such as nucleophilic substitution and hydrolysis, which are crucial for developing new compounds .

Biology

Research indicates that this compound exhibits potential biological activities , particularly in antiviral and antimicrobial properties. Studies have shown that derivatives of pyrimidine compounds can inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in inflammation pathways. For instance, derivatives with similar structures demonstrated significant inhibitory effects on COX-1 and COX-2, showcasing their potential as anti-inflammatory agents .

Medicine

In medicinal chemistry, this compound is being explored for its potential as a pharmacological agent . Its derivatives have been tested for their efficacy against various diseases, including inflammation-related conditions. The structure–activity relationship (SAR) studies reveal that modifications on the pyrimidine ring can enhance biological activity, leading to promising candidates for drug development .

Industrial Applications

This compound is also utilized in the production of agrochemicals and other industrial chemicals. Its reactivity allows it to serve as a building block for synthesizing pesticides and herbicides, contributing to agricultural advancements .

Case Studies

-

Anti-inflammatory Activity Study :

A study evaluated the anti-inflammatory effects of various pyrimidine derivatives, including those based on this compound. The results indicated significant COX enzyme inhibition, with IC values suggesting strong potential for therapeutic use against inflammatory diseases . -

Synthesis of Novel Derivatives :

Researchers synthesized several novel derivatives from this compound to assess their biological activities. The findings revealed enhanced efficacy against specific targets compared to traditional drugs like diclofenac and celecoxib, highlighting the compound's versatility in drug design .

Wirkmechanismus

The mechanism of action of ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis, thereby exerting antiviral or antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate can be contextualized against analogous pyrimidine derivatives. Below is a detailed comparison:

Ethyl 4-Chloro-2-(Methylthio)Pyrimidine-5-Carboxylate

- Structure : Substitutes the -CF₃ group with a methylthio (-SMe) group at the 2-position .

- Reactivity: The methylthio group is a superior leaving group compared to -CF₃, enabling efficient nucleophilic displacement reactions with amines or alcohols . For example, it reacts with aminocyclopentanol to form kinase inhibitors with high oral bioavailability in rodent models .

- Applications: Used in hybrid WEE1 kinase inhibitors, where its displacement with aminoindazole derivatives yields compounds with potent anticancer activity .

- Key Difference : While the methylthio derivative excels in nucleophilic substitution, the trifluoromethyl analog offers enhanced metabolic stability due to fluorine’s resistance to oxidation .

Ethyl 4-Methyl-2-Phenyl-6-(Trifluoromethyl)Pyrimidine-5-Carboxylate

- Structure : Features a phenyl group at the 2-position and a methyl group at the 4-position, with an additional -CF₃ group at the 6-position .

- Biological Activity : Demonstrates efficacy as an anti-inflammatory agent by inhibiting AP-1 and NF-κB pathways. Quantitative structure-activity relationship (QSAR) studies highlight the importance of the trifluoromethyl group in enhancing lipophilicity and target binding .

Ethyl 2-(Methylsulfanyl)-4-(Trifluoromethyl)Pyrimidine-5-Carboxylate

- Structure : Combines a methylsulfanyl (-SMe) group at the 2-position and -CF₃ at the 4-position .

- Synthetic Utility: The methylsulfanyl group allows chemoselective oxidation to sulfoxides or sulfones, expanding diversification pathways.

- Key Difference : The dual functionalization (-SMe and -CF₃) offers broader reactivity but complicates regioselective modifications compared to the simpler chloro-trifluoromethyl analog .

Table 1: Comparative Analysis of Pyrimidine Carboxylate Derivatives

Physicochemical and Pharmacokinetic Comparisons

- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. For instance, ethyl 4-chloro-2-(trifluoromethyl)-... has a higher logP than its methylthio counterpart, improving blood-brain barrier penetration in preclinical models .

- Metabolic Stability: Fluorine atoms in -CF₃ reduce cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated analogs like ethyl 4-hydroxy-2-(trifluoromethyl)-... .

- Solubility : Chlorine’s electronegativity improves aqueous solubility relative to methyl or phenyl substituents, aiding formulation development .

Biologische Aktivität

Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 720-01-4) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a chloro group at the 4-position, a trifluoromethyl group at the 2-position, and an ethyl ester group at the 5-position. Its unique structure influences its interaction with various biological targets, leading to diverse applications in drug discovery and development.

- Molecular Formula : C8H6ClF3N2O2

- Molecular Weight : 238.59 g/mol

- Appearance : Typically presented as a white to light yellow solid.

This compound exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This compound may also inhibit COX-1 and COX-2, affecting prostaglandin synthesis .

- Antiviral and Antimicrobial Properties : The compound has been investigated for its potential antiviral and antimicrobial activities, showing efficacy against various pathogens .

- Interaction with Cellular Pathways : Pyrimidine derivatives often influence cellular processes by interacting with multiple biochemical pathways, potentially affecting cell proliferation and apoptosis .

Antiviral Activity

Recent studies have indicated that pyrimidine derivatives can act as effective inhibitors against viral infections. For instance, compounds similar to this compound have been reported to exhibit antiviral activity against viruses such as Zika virus (ZIKV) and Dengue virus (DENV) with effective concentrations (EC50) in the low micromolar range .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus epidermidis. The presence of the trifluoromethyl group enhances its lipophilicity, which may contribute to its membrane permeability and overall antimicrobial efficacy .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit COX enzymes, which are pivotal in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for related compounds suggest significant anti-inflammatory potential .

Case Studies

- Study on Pyrimidine Derivatives : A study explored various pyrimidine derivatives' anti-inflammatory effects using carrageenan-induced paw edema models in rats. Compounds structurally related to this compound demonstrated comparable efficacy to standard anti-inflammatory drugs like indomethacin .

- Antiviral Efficacy : Another research highlighted the effectiveness of pyrimidine derivatives against viral infections, reporting EC50 values for certain analogs that were significantly lower than those of established antiviral agents .

Research Applications

This compound serves as an important intermediate in the synthesis of pharmaceuticals targeting various diseases, including:

- Cancer Treatments : Investigated for its potential role in developing anticancer agents.

- Neurological Disorders : Explored for applications in treating neurological conditions due to its ability to cross the blood-brain barrier.

- Agrochemicals : Utilized in formulating herbicides and fungicides due to its biological activity against pests .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate, and how do reaction conditions impact yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution of a precursor (e.g., ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) with trifluoromethyl-containing reagents under reflux in polar aprotic solvents like DMF or ethanol. Triethylamine is often used to neutralize HCl byproducts .

- Critical Parameters : Temperature control (60–80°C), solvent choice, and stoichiometric ratios of trifluoromethylating agents (e.g., (CF₃)₂Hg) are crucial for minimizing side reactions like over-alkylation .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and trifluoromethyl group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., [M+H]+ = 254.59) .

- X-ray Crystallography : For resolving crystal structures, SHELX software is widely used for refinement .

Q. How does the reactivity of the 4-chloro substituent influence downstream modifications?

- Methodology : The 4-chloro group is highly electrophilic, enabling Suzuki-Miyaura couplings or nucleophilic aromatic substitutions (SNAr) with amines/thiols. Solvent polarity (e.g., DMSO vs. THF) and base selection (e.g., NaH vs. K₂CO₃) significantly affect reaction rates and regioselectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the trifluoromethyl group's role in biological activity?

- Methodology :

- Comparative Analysis : Replace the trifluoromethyl group with methylthio or dimethylamino groups (e.g., from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) to assess changes in lipophilicity (LogP) and target binding .

- Data Table :

| Substituent | LogP | Biological Activity (IC₅₀) |

|---|---|---|

| -CF₃ | 2.32 | 15 nM (Kinase X Inhibition) |

| -SCH₃ | 1.89 | 42 nM |

| -N(CH₃)₂ | 1.12 | >100 nM |

| Sources: |

Q. What computational strategies are effective in predicting the compound’s binding modes with biological targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) combined with density functional theory (DFT) calculations to model interactions with ATP-binding pockets or enzyme active sites. Validate with MD simulations to assess stability .

Q. How should researchers address contradictions in reported biological activity data?

- Methodology :

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>98% purity required) .

- Structural Confirmation : Re-examine NMR spectra for residual solvents/degradants (e.g., ethyl ester hydrolysis to carboxylic acid under basic conditions) .

Q. What role does the trifluoromethyl group play in enhancing metabolic stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.